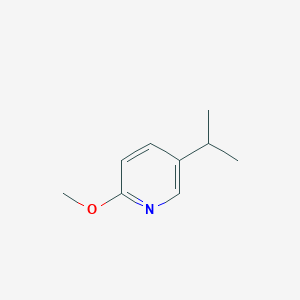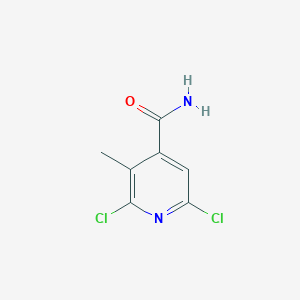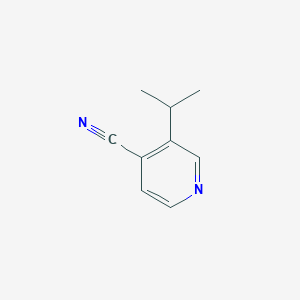
5-(3-Ethoxyphenyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethoxyphenyl)pentanoic Acid is an organic compound characterized by a phenyl ring substituted with an ethoxy group at the third position and a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)pentanoic Acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 3-ethoxybenzyl bromide with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide to yield the carboxylic acid.
Friedel-Crafts Acylation: Another method involves the acylation of 3-ethoxybenzene with pentanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of 5-(3-ethoxyphenyl)pentanol.
Substitution: Formation of 3-ethoxy-4-nitrophenylpentanoic acid or 3-ethoxy-4-bromophenylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
5-(3-Ethoxyphenyl)pentanoic Acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-(3-Ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
5-(3-Hydroxyphenyl)pentanoic Acid: Similar structure but with a hydroxy group instead of an ethoxy group.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid: Contains both hydroxy and methoxy groups on the phenyl ring.
5-(3-Methoxyphenyl)pentanoic Acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 5-(3-Ethoxyphenyl)pentanoic Acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-(3-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-16-12-8-5-7-11(10-12)6-3-4-9-13(14)15/h5,7-8,10H,2-4,6,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
DPWRAKQRWHYNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


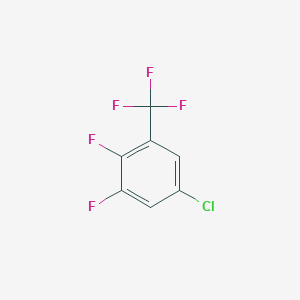

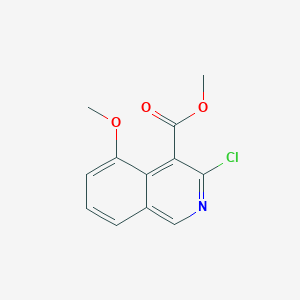
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
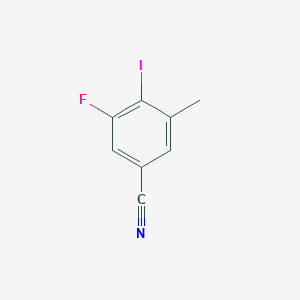
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
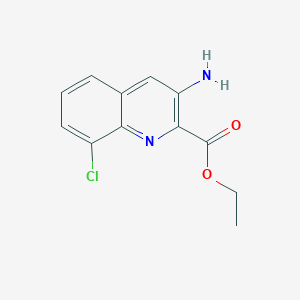
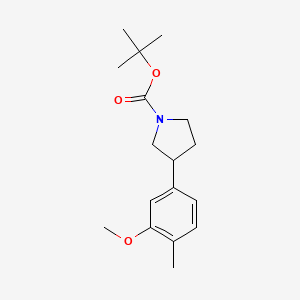
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
